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NTA Experimental Protocols

A successful NTA experiment depends on proper sample preparation and instrument operation. Here are

detailed methodologies for key steps.

Protocol Step Key Details Purpose & Notes
EV Isolation Centrifuge plasma at 3,000 x g for 15 min; Removes cellular debris and
add exosome isolation reagent; incubate on precipitates EVs. The pellet may
ice for 30 min; centrifuge at 3,000 x g for 10 appear beige or white.
min [1].
EV Use a purification column; wash with buffer; Increases sample purity by removing
Purification load sample (up to 4 mg total protein); mix on  contaminating proteins.

a rotator for <5 min; elute via centrifugation

[1].

Sample Dilute in particle-free PBS (e.g., Plasma: Achieves ideal particle concentration
Dilution 1:100 to 1:2,000; Serum: 1:500; Platelet for analysis (20-100 particles per
Releasate: 1:20 to 1:50) [2]. frame).
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Cuvette Handle with gloves; use magnetic jig and stir
Preparation bar; slowly pipette 400-500 pL diluted sample;
avoid bubbles; measure blank (PBS) first [1].

Data Use constant flow conditions (e.g., flow rate

Acquisition 50); capture sufficient video replicates (e.qg.,
15-25 videos of 60s each) [2].

NTA Workflow and Data Analysis

Purpose & Notes

Prevents contamination and ensures
accurate laser reading. Blank
concentration should be low.

Increasing replicates significantly
improves measurement precision,
especially for 50-120 nm particles [2].

The following diagram, generated using Graphviz, illustrates the core NTA workflow and the subsequent

data analysis pathway for exosome characterization.
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Sample Prep & Loading
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NTA Workflow for Exosome Analysis

Frequently Asked Questions & Troubleshooting

Here are solutions to common NTA issues, with key parameters summarized in the table below.
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Problem

Possible Causes

Solutions & Best Practices

High Background
Noise

Low Particle Count

Poor Measurement
Precision

Results Disagree
with Other Methods

Contaminated PBS or dirty
cuvette.

Over-dilution or inefficient
EV isolation.

Insufficient number of video
replicates.

NTA detects a different
particle population (e.g.,
non-EV particles).

Always measure a blank first; its concentration
should be low (e.g., <9 x 10° particles/mL) [1].

Re-optimize dilution factor; ensure EV isolation
protocol is followed precisely [1] [2].

Increase video replicates. Capture 15-25
videos of 60s each to reduce variance and
improve confidence in concentration
measurements [2].

Use complementary methods (e.g., TEM) for
validation; report isolation method and settings
for cross-lab comparison [1] [3].

Data Analysis and Statistical Precision

Understanding and improving the precision of your NTA data is crucial for rigorous science. The following

diagram outlines the recommended process for ensuring data reliability.
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Pathway to Improve NTA Measurement Precision

The statistical approach for improving precision involves:

¢ Increasing Video Replicates: Studies show that increasing from 5 to 25 video replicates significantly
reduces the overall variance (Root Mean Square Error) in particle concentration measurements for
biofluids like plasma, serum, and platelet releasate [2].

¢ Quantifying Precision: Precision can be quantified using the Relative Standard Error (RSE). The
formulais:RSE = (s / vn) / € * 100, where s is the standard deviation, n is the number of
video replicates, and C is the mean concentration [2]. A lower RSE indicates higher precision.
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e Application: This protocol is particularly useful for obtaining high-precision quantitation of vesicles in
the 50-120 nm size range, which is critical for exosome studies [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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